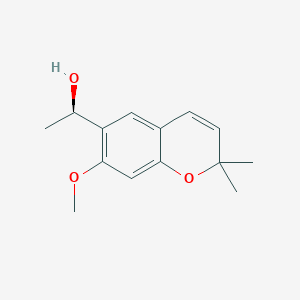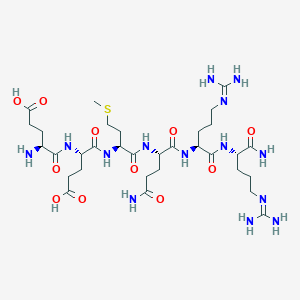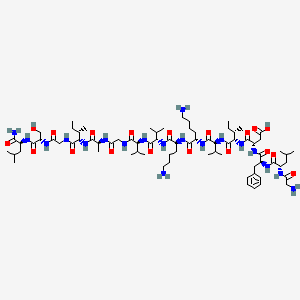
Aurein 2.3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurein 2.3 is an antimicrobial peptide derived from the skin secretions of the Australian Southern Bell Frog, Litoria aurea . This peptide is part of the aurein family, known for its potent antimicrobial properties. This compound has a sequence of 13 amino acids and adopts an alpha-helical structure in the presence of lipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aurein 2.3 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically starts with the coupling of the first amino acid to a resin, such as Rink resin . The peptide chain is then elongated by sequential addition of protected amino acids, followed by deprotection and cleavage from the resin . The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While industrial-scale production methods for this compound are not well-documented, the principles of SPPS can be scaled up for larger production. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Aurein 2.3 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction . Its activity is influenced by the composition and properties of the lipid bilayers it interacts with .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as N,N-Dimethylformamide (DMF) for coupling reactions and trifluoroacetic acid (TFA) for deprotection . The peptide’s interaction with lipid membranes is studied using lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG) .
Major Products Formed
The primary product of interest is the this compound peptide itself. When interacting with lipid membranes, it can form pores or disrupt the membrane structure, leading to antimicrobial effects .
Wissenschaftliche Forschungsanwendungen
Aurein 2.3 has a wide range of scientific research applications:
Wirkmechanismus
Aurein 2.3 exerts its antimicrobial effects by interacting with the lipid bilayers of microbial membranes . It adopts an alpha-helical structure that allows it to insert into the membrane, causing disruption and leakage of cellular contents . This mechanism is similar to other antimicrobial peptides, but the specific sequence and structure of this compound contribute to its unique activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aurein 2.2: Another peptide from the same family with a similar structure but a slight difference in amino acid sequence.
Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis, with a similar mode of action.
Citropin 1.1: A peptide from the Australian tree frog, Litoria citropa, with comparable antimicrobial properties.
Uniqueness
Aurein 2.3 is unique due to its specific amino acid sequence and its ability to adopt an alpha-helical structure in lipid environments . This structural feature is crucial for its interaction with microbial membranes and its antimicrobial activity .
Eigenschaften
Molekularformel |
C76H131N19O19 |
|---|---|
Molekulargewicht |
1615.0 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C76H131N19O19/c1-16-44(13)62(73(111)82-37-57(99)85-54(38-96)71(109)88-50(64(80)102)31-39(3)4)94-65(103)46(15)83-56(98)36-81-72(110)59(41(7)8)92-75(113)61(43(11)12)91-67(105)49(28-22-24-30-78)86-66(104)48(27-21-23-29-77)87-74(112)60(42(9)10)93-76(114)63(45(14)17-2)95-70(108)53(34-58(100)101)90-69(107)52(33-47-25-19-18-20-26-47)89-68(106)51(32-40(5)6)84-55(97)35-79/h18-20,25-26,39-46,48-54,59-63,96H,16-17,21-24,27-38,77-79H2,1-15H3,(H2,80,102)(H,81,110)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,104)(H,87,112)(H,88,109)(H,89,106)(H,90,107)(H,91,105)(H,92,113)(H,93,114)(H,94,103)(H,95,108)(H,100,101)/t44-,45-,46-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1 |
InChI-Schlüssel |
CMXOYIOSJQPFTO-SDCDTWBGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


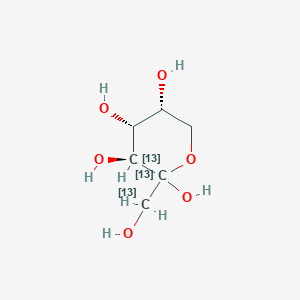
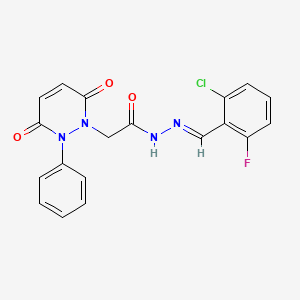
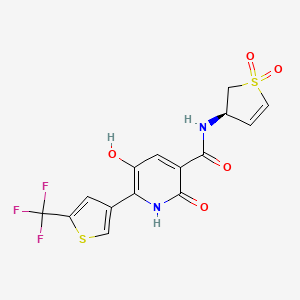
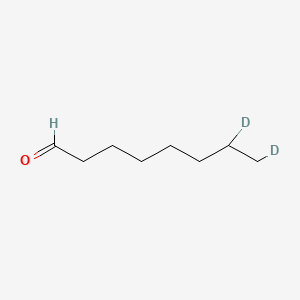
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
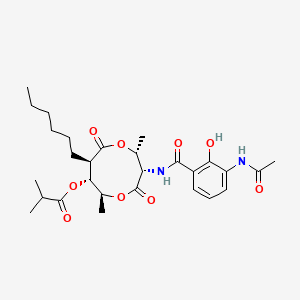
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
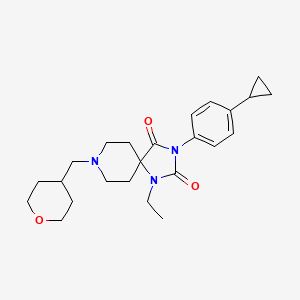
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

